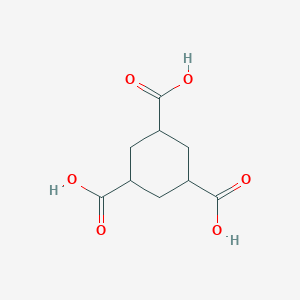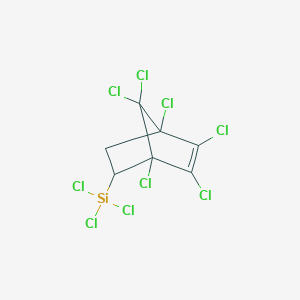
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene, also known as HCTN, is a synthetic organic compound that has been widely used in scientific research. It is a member of the norbornene family of compounds, which are characterized by their unique ring structure and high reactivity. HCTN has been used in a variety of applications, including as a catalyst in organic synthesis, a reagent in chemical reactions, and a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is complex and not fully understood. However, it is known that 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and promote chemical reactions. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to have unique reactivity due to its highly strained norbornene ring structure, which can undergo a variety of rearrangements and reactions under different conditions.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used as a probe in biochemical studies to investigate the effects of various compounds on biological systems. In particular, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used to study the effects of reactive oxygen species (ROS) on cells and tissues. ROS are highly reactive molecules that can cause damage to DNA, proteins, and other cellular components, and are implicated in a variety of diseases and aging processes. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to react with ROS and other reactive species to form stable adducts, which can be detected and quantified using a variety of analytical techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in lab experiments is its high reactivity and selectivity as a catalyst and reagent. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can promote a variety of chemical reactions under mild conditions, which can be useful in the synthesis of complex organic compounds. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be used as a probe in biochemical studies to investigate the effects of ROS and other reactive species on biological systems.
However, there are also some limitations to using 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in lab experiments. One of the main challenges is its toxicity and potential for environmental contamination. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is a highly reactive and volatile compound that can be hazardous to handle, and requires careful attention to safety protocols and disposal procedures. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be difficult to purify and isolate, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene. One area of interest is the development of new synthetic methods and applications for 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in organic synthesis and catalysis. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene could be used as a probe in a variety of biochemical studies to investigate the effects of ROS and other reactive species on different biological systems. Finally, further research is needed to better understand the mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene and its potential for environmental contamination, in order to develop safer and more sustainable methods for its use in scientific research.
Métodos De Síntesis
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be synthesized through a multi-step process that involves the reaction of trichlorosilane with norbornadiene. The resulting product is then reacted with chlorine gas to form 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene. The synthesis of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high yields and purity.
Aplicaciones Científicas De Investigación
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used in a wide range of scientific applications, including organic synthesis, catalysis, and biochemical studies. As a catalyst, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to be highly effective in promoting a variety of chemical reactions, including Diels-Alder cycloadditions and olefin metathesis. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used as a reagent in the synthesis of a variety of organic compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
18134-58-2 |
|---|---|
Nombre del producto |
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene |
Fórmula molecular |
C7H3Cl9Si |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
trichloro-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)silane |
InChI |
InChI=1S/C7H3Cl9Si/c8-3-4(9)6(11)2(17(14,15)16)1-5(3,10)7(6,12)13/h2H,1H2 |
Clave InChI |
DPLYFAVJGFFOBB-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canónico |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Otros números CAS |
18134-58-2 1846-34-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



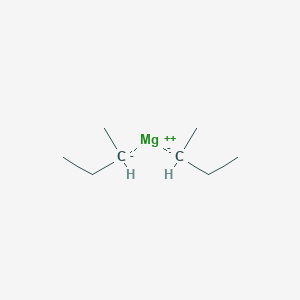
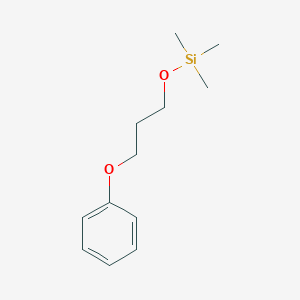
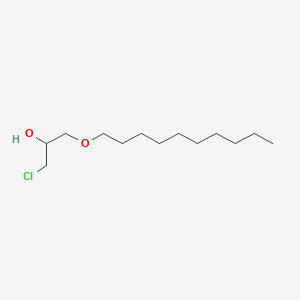
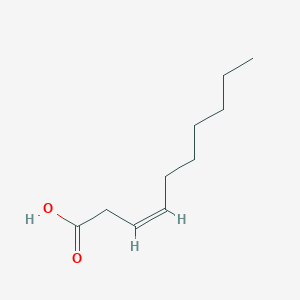
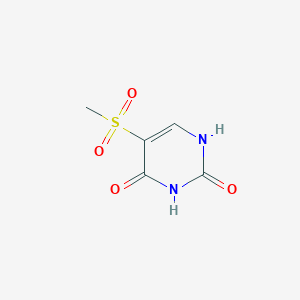
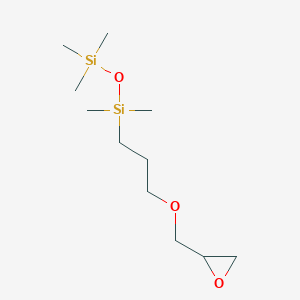
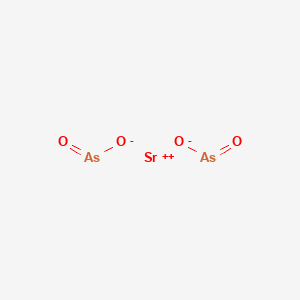
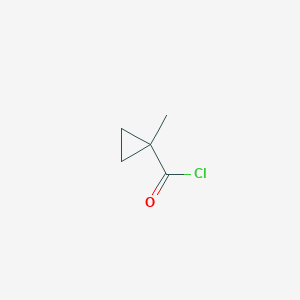

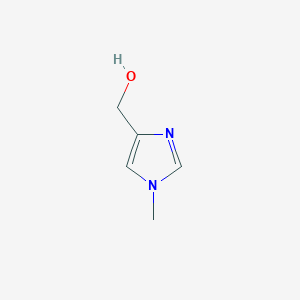
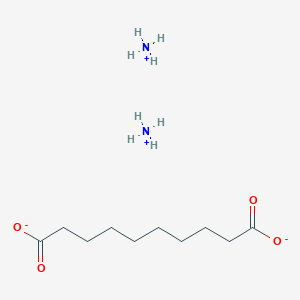
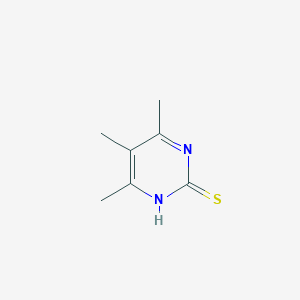
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
